Noroxyhydrastinine

説明

Noroxyhydrastinine is a naturally occurring alkaloid found in the roots of several species of plants, including the common garden rhubarb (Rheum officinale). It is a member of the hydrastinine family of alkaloids, which includes several other compounds such as hydrastinine, berberine, and palmatine. Noroxyhydrastinine has been studied for its potential medicinal applications, and has been found to have a variety of biochemical and physiological effects.

科学的研究の応用

Adsorption on B12N12 Fullerene

Research has explored the adsorption effect of Noroxyhydrastinine on the electronic and optical properties of B12N12 fullerene. This study used density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations to understand this interaction in water .

Traditional Chinese Medicine

Noroxyhydrastinine may be associated with compounds used in Traditional Chinese Medicine (TCM), where certain compounds are known for promoting blood circulation and serving as therapeutic agents .

作用機序

Target of Action

Noroxyhydrastinine primarily targets tyrosinase, TRP-1, and TRP-2 . These are key proteins involved in melanogenesis, the process that leads to the production of melanin, a pigment found in the skin, hair, and eyes .

Mode of Action

Noroxyhydrastinine interacts with its targets by inhibiting their expression . This means that Noroxyhydrastinine reduces the production of tyrosinase, TRP-1, and TRP-2, thereby inhibiting melanogenesis .

Biochemical Pathways

The inhibition of tyrosinase, TRP-1, and TRP-2 by Noroxyhydrastinine affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting key proteins in this pathway, Noroxyhydrastinine reduces melanin production .

Result of Action

The result of Noroxyhydrastinine’s action is a potent inhibition of melanogenesis . By inhibiting the expression of tyrosinase, TRP-1, and TRP-2, Noroxyhydrastinine reduces the production of melanin, leading to a decrease in pigmentation .

特性

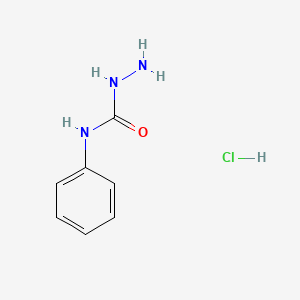

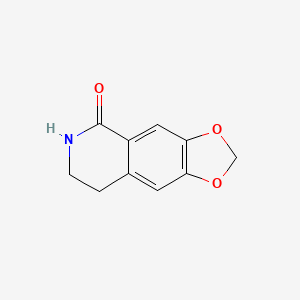

IUPAC Name |

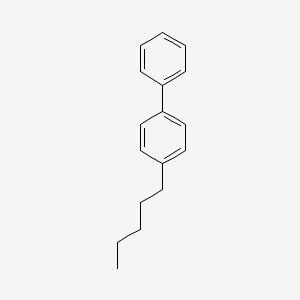

7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10-7-4-9-8(13-5-14-9)3-6(7)1-2-11-10/h3-4H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOJKDUWYQCWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC3=C(C=C21)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176207 | |

| Record name | Noroxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21796-14-5 | |

| Record name | Noroxyhydrastinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021796145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noroxyhydrastinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noroxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noroxyhydrastinine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW76Y3GT55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Noroxyhydrastinine and where is it found?

A1: Noroxyhydrastinine is an isoquinoline alkaloid found in various plant species, particularly those belonging to the genus Thalictrum, Corydalis, and Phellodendron [, , , ]. It has been identified in traditional Chinese medicinal herbs like Rhizoma Coptidis and Corydalis yanhusuo [, , ].

Q2: What is the structure of Noroxyhydrastinine?

A2: Noroxyhydrastinine's molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. While the provided abstracts don't include full spectroscopic data, they mention the use of techniques like NMR, HR-ESI-MS, and UV spectroscopy for structural elucidation [, , , , ].

Q3: What biological activities have been reported for Noroxyhydrastinine?

A3: Noroxyhydrastinine has demonstrated promising in vitro antimalarial activity against Plasmodium falciparum strains, with better binding affinity to dihydroorotate dehydrogenase than chloroquine, as revealed through molecular docking studies []. It has also shown potential melanogenesis-inhibitory activity in α-MSH-stimulated B16 melanoma cells, possibly by inhibiting tyrosinase, TRP-1, and TRP-2 protein expression [].

Q4: How does Noroxyhydrastinine interact with dihydroorotate dehydrogenase in Plasmodium falciparum?

A4: While the specific interactions are not detailed in the provided abstracts, molecular docking studies indicate a favorable binding affinity of Noroxyhydrastinine to the enzyme's active site. Molecular dynamics simulations further suggest stable interactions, highlighting its potential as an antimalarial agent [].

Q5: Has the pharmacokinetic profile of Noroxyhydrastinine been studied?

A5: Yes, a pharmacokinetics study investigated the behavior of Noroxyhydrastinine in rat plasma after oral administration of Zuojin and Fan-Zuojin formulas, traditional Chinese medicine preparations containing Noroxyhydrastinine []. The study revealed double peaks in the plasma concentration-time curves, suggesting absorption variability and potential influence of co-administered herbs.

Q6: How is Noroxyhydrastinine quantified in plant materials and biological samples?

A6: High-performance liquid chromatography (HPLC) coupled with various detectors, such as photodiode array detectors (PAD) and mass spectrometry (MS), has been employed for the simultaneous determination of Noroxyhydrastinine alongside other alkaloids in plant extracts and rat plasma [, , , ].

Q7: Are there any computational studies on Noroxyhydrastinine?

A7: Yes, Density-functional theory (DFT) analysis has been conducted on Noroxyhydrastinine, revealing a band gap energy of 0.186 Ha, suggesting favorable interaction potential with its targets []. Additionally, a study explored its adsorption on the surface of B12N12 fullerene using DFT/TD-DFT calculations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。